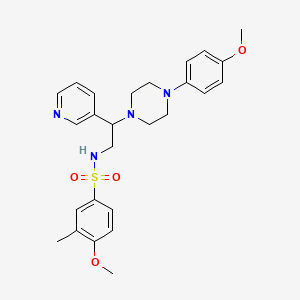![molecular formula C17H14ClN3O2 B2456134 N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea CAS No. 1029764-08-6](/img/structure/B2456134.png)
N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea” is a compound that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules .
Synthesis Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .科学的研究の応用
Environmental Impact and Biodegradation
Phenylurea herbicides, closely related in structure to N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea, have been extensively studied for their environmental impact and biodegradation processes. A novel bacterial consortium, containing synergistically catabolic species and functionally complementary hydrolases, has been identified as a potent biodegrader of phenylurea herbicides, highlighting the role of microbial communities in mitigating environmental contamination. This consortium demonstrates the potential for bioremediation technologies targeting similar compounds (Zhang et al., 2018).
Antimicrobial and Anticancer Potential
Compounds structurally similar to N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea have been synthesized and evaluated for their antimycobacterial and anticancer activities. A new series of compounds demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis H37Rv and showed broad-spectrum antiproliferative activity against leukemia cell lines, suggesting potential therapeutic applications (Cihan-Üstündağ & Çapan, 2012).
Chemical Genetics and Drug Discovery
The approach of chemical genetics, utilizing phenotypic cell-based assays, has been employed to discover new drugs and identify signaling pathways and molecular targets. This methodology has led to the identification of small molecules with apoptosis-inducing activities, demonstrating the utility of N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea related compounds in anticancer drug research (Cai et al., 2006).
Advanced Material Development
The development of advanced materials, such as fluorescent probes and dyes, often involves compounds with similar structures to N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea. For instance, rhodamine-based chemodosimeters have been designed for selective detection of Hg2+ in aqueous solutions, showcasing the versatility of indole-derived compounds in sensor and detection technologies (Wu et al., 2007).
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This process is amenable to rapid generation of trisubstituted indole libraries .
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-14-8-4-2-6-12(14)17(20-11)23-10-16(22)21-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOOCCOGDUGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)
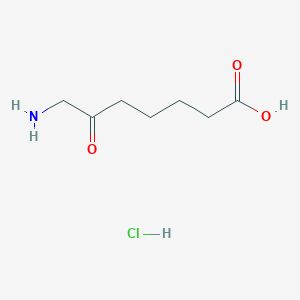
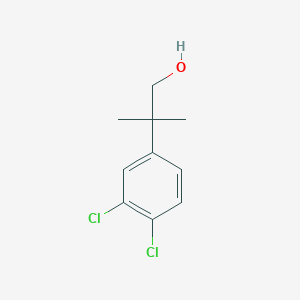
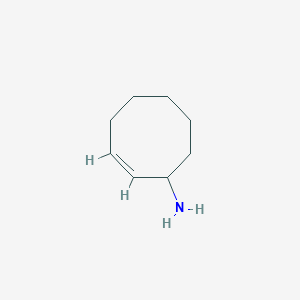
![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)
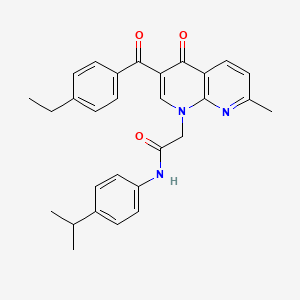
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
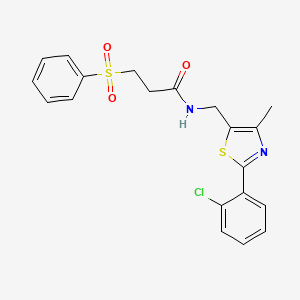
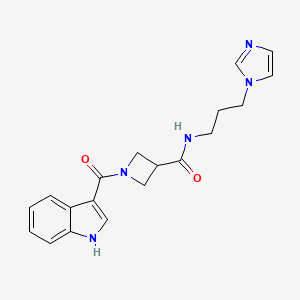
![N-(3-(methylthio)phenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456071.png)
![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)
